Inositol hexanitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

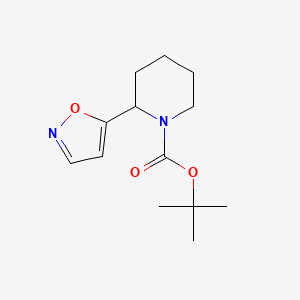

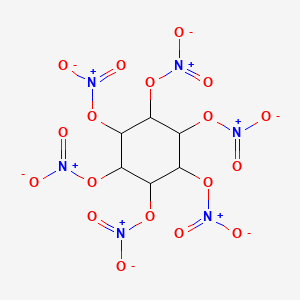

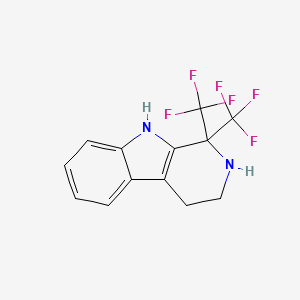

Inositol hexanitrate is a derivative of the carbocyclic sugar inositol, where all six hydroxyl groups are substituted by nitro groups. This compound has been marketed under the tradename Tolanate for the treatment of essential hypertension, particularly in emotional hypertension and the hypertension of menopause .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol hexanitrate is synthesized by nitration of inositol. The nitration process involves treating inositol with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: Inositol hexanitrate undergoes various chemical reactions, including:

Reduction: this compound can be reduced to inositol by using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: It reacts with ammonia and primary amines to yield tetrahydroxy-1,4-benzoquinone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

Substitution: Ammonia, primary amines, secondary amines, and tertiary amines.

Major Products:

Reduction: Inositol.

Substitution: Tetrahydroxy-1,4-benzoquinone derivatives, salts of rhodizonic acid, and salts of croconic acid.

Scientific Research Applications

Inositol hexanitrate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Industry: Utilized in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of inositol hexanitrate involves its ability to release nitric oxide, a potent vasodilator. This leads to the relaxation of smooth muscle cells in blood vessels, resulting in reduced blood pressure. The compound also interacts with various molecular targets and pathways, including the nitric oxide-cyclic guanosine monophosphate pathway .

Comparison with Similar Compounds

Myo-inositol: The parent compound of inositol hexanitrate, involved in various cellular processes and signaling pathways.

D-chiro-inositol: Another stereoisomer of inositol, used in the treatment of polycystic ovary syndrome and other metabolic disorders.

Uniqueness: this compound is unique due to its high nitrate content, which imparts distinct chemical and biological properties. Its ability to release nitric oxide makes it particularly valuable in medical applications for managing hypertension.

Properties

CAS No. |

7332-16-3 |

|---|---|

Molecular Formula |

C6H6N6O18 |

Molecular Weight |

450.14 g/mol |

IUPAC Name |

(2,3,4,5,6-pentanitrooxycyclohexyl) nitrate |

InChI |

InChI=1S/C6H6N6O18/c13-7(14)25-1-2(26-8(15)16)4(28-10(19)20)6(30-12(23)24)5(29-11(21)22)3(1)27-9(17)18/h1-6H |

InChI Key |

VAASRZPDHFMMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)

![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)

![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)

![1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B15126960.png)

![2-[[1-(2-Carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B15126974.png)